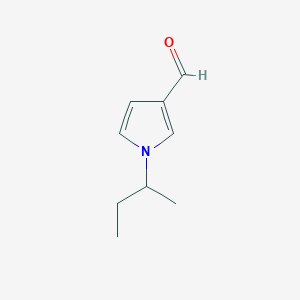
1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane: is an organotellurium compound characterized by the presence of two oxazoline rings attached to a ditellane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane typically involves the reaction of tellurium tetrachloride with 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane can undergo various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in drug development and biochemical studies. Its potential antioxidant properties are also of interest in medical research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the production of advanced materials .
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane involves its interaction with molecular targets through its oxazoline rings and tellurium atoms. These interactions can influence various biochemical pathways, including oxidative stress response and metal ion coordination . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
Comparison: 1,2-Bis(2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds that lack tellurium. The tellurium atoms enhance the compound’s ability to participate in redox reactions and form stable metal complexes .
Eigenschaften
Molekularformel |
C22H24N2O2Te2 |
|---|---|
Molekulargewicht |
603.6 g/mol |
IUPAC-Name |
4-ethyl-2-[2-[[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ditellanyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te2/c1-3-15-13-25-21(23-15)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22-24-16(4-2)14-26-22/h5-12,15-16H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
OEHHVNSVROGHEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(=N1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=NC(CO4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


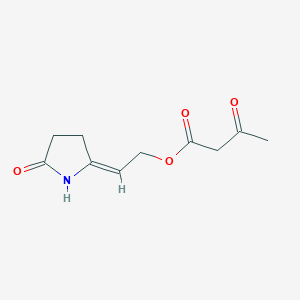
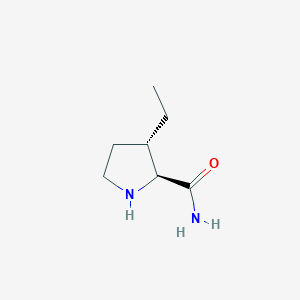
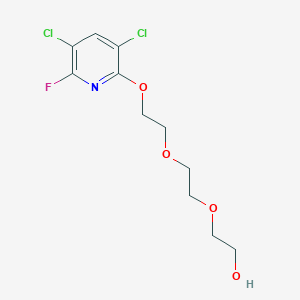
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
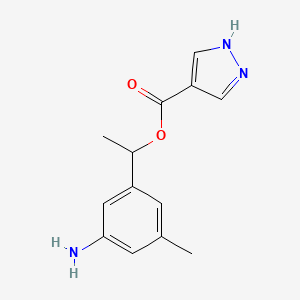
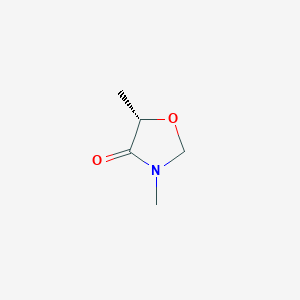

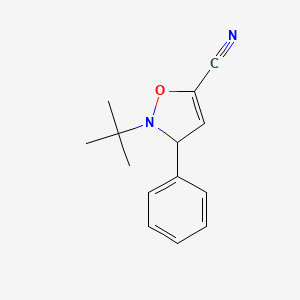
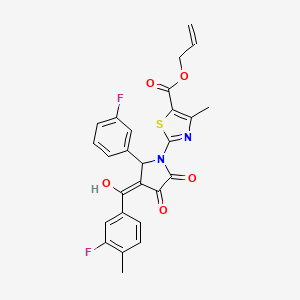
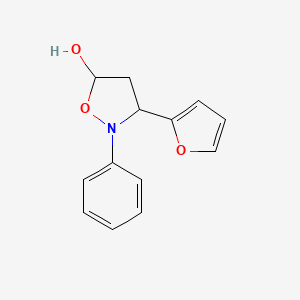
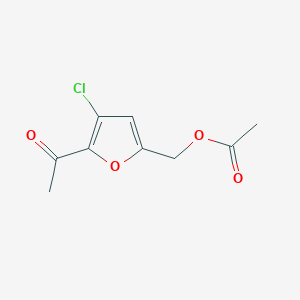
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
